2-[(1H-indol-3-ylmethylene)amino]ethanol
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Overview
Description
2-[(1H-indol-3-ylmethylene)amino]ethanol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-indol-3-ylmethylene)amino]ethanol typically involves the condensation of indole-3-carbaldehyde with aminoethanol. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. For example, a common method involves dissolving indole-3-carbaldehyde and aminoethanol in ethanol and heating the mixture under reflux for several hours .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-indol-3-ylmethylene)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce indole alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research has indicated potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(1H-indol-3-ylmethylene)amino]ethanol involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings
Uniqueness
2-[(1H-indol-3-ylmethylene)amino]ethanol is unique due to its specific structure, which combines the indole ring with an aminoethanol moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
73816-48-5 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethylideneamino)ethanol |
InChI |
InChI=1S/C11H12N2O/c14-6-5-12-7-9-8-13-11-4-2-1-3-10(9)11/h1-4,7-8,13-14H,5-6H2 |
InChI Key |
FMKKGXHWJSVLSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NCCO |
Origin of Product |
United States |
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